molecular formula C13H20BrNO4 B3192684 prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate CAS No. 64544-00-9

prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate

Cat. No.: B3192684
CAS No.: 64544-00-9
M. Wt: 334.21 g/mol
InChI Key: SAWQYKHJYLJONO-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a brominated oxopropyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The brominated oxopropyl group is then introduced through a bromination reaction, followed by the addition of the methoxy group. The final step involves the esterification of the carboxylate group with prop-2-enyl alcohol. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated oxopropyl group may play a key role in binding to these targets, while the methoxy group can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl 2-(3-chloro-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
  • Prop-2-enyl 2-(3-iodo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
  • Prop-2-enyl 2-(3-fluoro-2-oxopropyl)-3-methoxypiperidine-1-carboxylate

Uniqueness

Prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is unique due to the presence of the brominated oxopropyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO4/c1-3-7-19-13(17)15-6-4-5-12(18-2)11(15)8-10(16)9-14/h3,11-12H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWQYKHJYLJONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1CC(=O)CBr)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
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prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
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prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
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prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
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prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
Reactant of Route 6
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prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate

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